molecular formula C12H11NO2 B6366013 2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine, 95% CAS No. 1261941-13-2

2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6366013
CAS RN: 1261941-13-2
M. Wt: 201.22 g/mol
InChI Key: JBBXTACVQBLYIN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine (also known as 2-H4-3-HM-Pyridine) is an organic compound belonging to the pyridine family. It is an aromatic heterocyclic compound with a molecular formula of C8H9NO. It is a white solid that is insoluble in water but soluble in most organic solvents. It is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

2-H4-3-HM-Pyridine is a heterocyclic compound, meaning it has a ring structure composed of atoms of at least two different elements. It is believed that this ring structure allows the compound to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, which means it can donate a pair of electrons to other molecules, or it can act as a Lewis base, which means it can accept a pair of electrons from other molecules.
Biochemical and Physiological Effects
2-H4-3-HM-Pyridine has been studied for its biochemical and physiological effects. In studies, it has been found to have antifungal and antibacterial properties. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations for using 2-H4-3-HM-Pyridine in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is reactive and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a variety of potential future directions for research involving 2-H4-3-HM-Pyridine. One potential direction is the development of new pharmaceuticals and drugs using this compound as a starting material. Additionally, research could be conducted to further explore its biochemical and physiological effects. Additionally, research could be conducted to further explore its potential as an antioxidant and neuroprotective agent. Finally, research could be conducted to explore its potential as a fluorescent dye and its applications in the study of biological processes.

Synthesis Methods

2-H4-3-HM-Pyridine can be synthesized through a variety of methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-H4-3-HM-Pyridine with an acyl chloride in the presence of an acid catalyst. This reaction produces a pyridine derivative that can then be further reacted or derivatized to yield the desired compound.

Scientific Research Applications

2-H4-3-HM-Pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds, which can be used in medicinal chemistry and drug discovery. Additionally, it has been used in the synthesis of fluorescent dyes, which can be used in the study of biological processes.

properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)11-4-5-13-12(15)7-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBXTACVQBLYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=O)NC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682604
Record name 4-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine

CAS RN

1261941-13-2
Record name 4-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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